molecular formula C21H30N4O B2972608 2-(4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidin-1-yl)-N-phenethylacetamide CAS No. 1396887-14-1

2-(4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidin-1-yl)-N-phenethylacetamide

Cat. No.: B2972608
CAS No.: 1396887-14-1
M. Wt: 354.498
InChI Key: SKJWHZQDTGRYEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidin-1-yl)-N-phenethylacetamide is a synthetic organic compound of significant interest in medicinal chemistry research. Its structure incorporates a 3,5-dimethyl-1H-pyrazole moiety, a privileged scaffold widely recognized for imparting diverse biological activities. Pyrazole derivatives are frequently investigated for their potential in developing new pharmacological tools, with documented research applications spanning areas such as antitumoral and antiviral agents . The molecular architecture of this compound, which strategically links the pyrazole unit to a phenethylacetamide group via a piperidine linker, suggests potential for interaction with various enzymatic targets and biological pathways. This makes it a valuable chemical entity for exploring structure-activity relationships (SAR), particularly in the design and synthesis of novel enzyme inhibitors or receptor modulators . Researchers can utilize this compound as a key intermediate or a lead structure in hit-to-lead optimization campaigns. It is supplied for research use only and is not intended for diagnostic or therapeutic applications. For specific data on purity, availability, and custom synthesis, please contact our scientific support team.

Properties

IUPAC Name

2-[4-[(3,5-dimethylpyrazol-1-yl)methyl]piperidin-1-yl]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N4O/c1-17-14-18(2)25(23-17)15-20-9-12-24(13-10-20)16-21(26)22-11-8-19-6-4-3-5-7-19/h3-7,14,20H,8-13,15-16H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKJWHZQDTGRYEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC2CCN(CC2)CC(=O)NCCC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidin-1-yl)-N-phenethylacetamide is a compound of interest due to its potential biological activities. The structural components of this compound include a piperidine ring, a pyrazole moiety, and an acetamide group, which are known to contribute to various pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is C17H24N4C_{17}H_{24}N_4 with a molecular weight of approximately 288.40 g/mol. The compound features a piperidine ring substituted with a pyrazole group at one end and an N-phenethylacetamide structure at the other end.

Biological Activities

Recent studies have highlighted the diverse biological activities exhibited by pyrazole derivatives, including anti-inflammatory, analgesic, antitumor, and antimicrobial properties. The specific biological activities of this compound have been investigated in various research settings.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
Antitumor ActivityInduces apoptosis in glioma cells
CytotoxicityIC50 values range from 5.00 to 29.85 µM
Anti-inflammatoryExhibits significant reduction in inflammatory markers
Analgesic EffectsReduces pain responses in animal models

Case Study 1: Antitumor Effects

A study focused on the cytotoxic effects of related pyrazole compounds demonstrated that certain derivatives induced significant cell cycle arrest in glioma cell lines. Specifically, compound 5f showed an IC50 of 5.13 µM against C6 cancer cells, outperforming standard chemotherapeutics like 5-FU (IC50 = 8.34 µM). Flow cytometry analysis indicated that the mechanism of action involved apoptosis induction and cell cycle arrest at various phases (G0/G1: 45.1%, S: 32.9%, G2/M: 19.5%) .

Case Study 2: Anti-inflammatory Activity

Another investigation evaluated the anti-inflammatory properties of pyrazole derivatives, finding that they significantly inhibited pro-inflammatory cytokines in vitro. This suggests potential therapeutic applications for conditions characterized by inflammation .

The biological activities of this compound can be attributed to its interaction with various molecular targets:

  • Inhibition of Enzymes : Pyrazole derivatives often exhibit inhibitory effects on cyclooxygenases (COXs), contributing to their anti-inflammatory properties.
  • Apoptosis Induction : The compound may activate intrinsic apoptotic pathways through mitochondrial dysfunction and caspase activation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of piperidine- and pyrazole-containing acetamides. Below is a comparative analysis with structurally related molecules from the literature.

Structural and Functional Group Comparisons

Compound Name & ID Molecular Formula Molecular Weight Key Structural Differences Pharmacological Notes
2-(4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidin-1-yl)-N-phenethylacetamide (Compound A) Likely C₂₄H₃₁N₅O ~405.5 (estimated) Reference compound with piperidine-pyrazole-phenethyl architecture. Phenethyl group may enhance CNS penetration; pyrazole could modulate kinase targets.
2-(4-((2-methyl-1H-benzimidazol-1-yl)methyl)piperidin-1-yl)-N-phenethylacetamide oxalate (Compound B) C₂₆H₃₂N₄O₅ 480.6 Replaces pyrazole with benzimidazole; oxalate salt. Increased aromaticity may improve DNA/protein binding; oxalate enhances solubility.
N-[6-(3,5-dimethylpyrazol-1-yl)-2-(2-furyl)pyrimidin-4-yl]-2-(4-methylpiperazin-1-yl)acetamide (Compound C) C₂₀H₂₅N₇O₂ 395.5 Pyrimidine core instead of piperidine; methylpiperazine substituent. Polar piperazine may reduce BBB penetration; pyrimidine enables π-π stacking.
2-[4-(3,5-dimethylpyrazol-1-yl)phthalazin-1-yl]sulfanyl-N-methylacetamide (Compound D) C₁₆H₁₇N₅OS 327.4 Phthalazine ring; sulfanyl linker and N-methyl group. Sulfur atom may improve metabolic stability; methyl group reduces hydrogen bonding.
(R)-2-(4-(2-((1-(5-chloro-6-oxo-1,6-dihydropyridazin-4-yl)pyrrolidin-3-yl)oxy)pyridin-4-yl)-3,5-dimethyl-1H-pyrazol-1-yl)-N-cyclopropylacetamide (Compound E) Not explicitly stated 445.2 (MS data) Pyridazinone and cyclopropylamide; chlorine substituent. Chlorine enhances electronegativity; cyclopropyl group imposes conformational rigidity.
N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1-[6-(1H-imidazol-1-yl)pyrimidin-4-yl]piperidine-4-carboxamide (Compound F) C₂₀H₂₆N₈O 394.5 Imidazole-pyrimidine core; carboxamide linked to piperidine. Imidazole enables metal coordination; carboxamide may alter target specificity.

Research Findings and Implications

Solubility and Bioavailability: Compound B’s oxalate salt improves aqueous solubility compared to the free base form of Compound A .

Target Engagement: The 3,5-dimethylpyrazole in Compounds A, C, and F is a conserved motif in kinase inhibitors (e.g., JAK/STAT pathways) due to its ability to occupy hydrophobic pockets . Compound E’s pyridazinone and chlorine substituent suggest possible activity in antibacterial or anti-inflammatory contexts, as seen in similar dihydropyridazinones .

Metabolic Stability :

  • Compound D’s sulfanyl group may reduce oxidative metabolism compared to acetamides with ether linkers .
  • The phenethyl group in Compound A could increase CYP450-mediated metabolism, necessitating prodrug strategies for optimization.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.